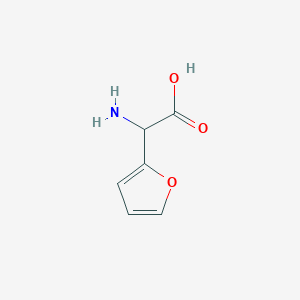

Amino-furan-2-yl-acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFYPSCJKBYYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305362 | |

| Record name | Amino-furan-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17119-54-9 | |

| Record name | 17119-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amino-furan-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Amino-furan-2-yl-acetic Acid

The construction of the this compound molecule relies on established organic reactions tailored to incorporate the furan (B31954) ring and the amino acid functionality.

Racemic syntheses are often valued for their straightforwardness and efficiency in producing the basic molecular framework without the complexity of stereochemical control.

The rhodanine (B49660) method is a classical and effective pathway for the synthesis of α-amino acids. While specific examples for this compound are not extensively detailed, the synthesis of the related compound, 2-amino-3-(furan-2-yl)propanoic acid, illustrates the utility of this approach. This method involves the reduction of an intermediate like 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using reagents such as zinc dust and formic acid in the presence of an iron catalyst, yielding the racemic amino acid. The general rhodanine-based synthesis involves the reaction of an amine with carbon disulfide and an α-haloacetic acid to form the rhodanine core, which can then be further functionalized. clockss.orggrowingscience.com

Table 1: Illustrative Rhodanine-based Synthesis for a Furan-Containing Amino Acid

| Step | Description | Reagents | Typical Yield |

|---|---|---|---|

| 1 | Formation of Hydroxyimino Intermediate | Furan-2-yl-pyruvic acid, Hydroxylamine | - |

Reductive amination is a highly versatile and widely employed method for synthesizing amines, including α-amino acids. This approach typically involves the reaction of a ketone or aldehyde with an amine source to form an imine intermediate, which is then reduced to the corresponding amine.

For this compound, a common pathway is the reductive amination of furan-2-yl ketone intermediates. This process is a cornerstone for creating the α-amino acid structure directly on the furan ring. Analogous strategies have been successfully used for other furan derivatives, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) into (5-(aminomethyl)furan-2-yl)methanol (AMF) using catalysts like nickel, ammonia (B1221849) (NH₃·H₂O) as the nitrogen source, and hydrogen (H₂) as a green reductant. acs.orgacs.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option for the reductive amination of diverse aldehydes and ketones. organic-chemistry.org

Table 2: Reductive Amination Approaches for Furan Derivatives

| Starting Material | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Furan-2-yl Ketone Intermediate | Ammonia, Reducing Agent | This compound | |

| 5-Hydroxymethylfurfural (HMF) | Ni Catalyst, NH₃·H₂O, H₂ | (5-(aminomethyl)furan-2-yl)methanol (AMF) | acs.orgacs.org |

Accessing enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry dictates biological activity. This is achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent strategy is the asymmetric hydrogenation of imines. For instance, N-alkyl α-aryl furan-containing imines can be efficiently hydrogenated using iridium catalysts, such as those paired with chiral ligands like (S,S)-f-Binaphane, to yield chiral amines with high enantioselectivity (up to 90% ee), which can then be converted into the desired amino acid. acs.org

Biocatalysis offers another powerful avenue. Enzymes like Phenylalanine Ammonia-Lyase (PAL) can be used for the kinetic resolution of racemic mixtures of furan-containing amino acids. researchgate.net Similarly, arylmalonate decarboxylase (AMDase) has been shown to catalyze the asymmetric decarboxylation of malonates bearing a heterocyclic substituent, providing a route to optically pure carboxylic acids. researchgate.net

Table 3: Asymmetric Catalysis for Chiral Furan-Containing Amines and Acids

| Method | Catalyst System | Substrate Type | Key Transformation | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | N-alkyl furan-containing imines | Imine Reduction | Up to 90% acs.org |

| Enzymatic Resolution | Phenylalanine Ammonia-Lyase (PAL) | Racemic furanylalanines | Ammonia Elimination | High (for isolated enantiomer) researchgate.net |

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the key stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

While specific applications to this compound are part of the broader field of amino acid synthesis, well-established methods are directly applicable. Evans' oxazolidinone auxiliaries are a leading example. renyi.hu The process involves acylating the chiral oxazolidinone, forming a boron enolate, and then reacting it with a suitable electrophile (e.g., a halogenated furan derivative). The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, creating the new stereocenter with high diastereoselectivity. The auxiliary is then cleaved to reveal the chiral amino acid. renyi.hu Other notable chiral auxiliaries used in amino acid synthesis include Schollkopf-type bislactim ethers and tert-butylsulfinyl imines, which operate on similar principles of diastereoselective alkylation or nucleophilic addition. renyi.humdpi.com

Table 4: Common Chiral Auxiliary Strategies in Amino Acid Synthesis

| Chiral Auxiliary | Key Intermediate | Stereoselective Step | Typical Diastereoselectivity |

|---|---|---|---|

| Evans' Oxazolidinone | N-Acyl Oxazolidinone Enolate | Electrophilic Amination/Alkylation | High to Excellent (>90% de) renyi.hu |

| Schollkopf Bislactim Ether | Chiral Glycine (B1666218) Enolate | Asymmetric α-Alkylation | 84% to >95% de renyi.hu |

Stereoselective Synthesis of Enantiomeric Forms

Synthesis of Chemically Modified this compound Derivatives

The this compound framework serves as a versatile starting point for the generation of a diverse array of derivatives. Strategic modifications at its key functional groups—the furan ring, the amino group, and the carboxylic acid—allow for the systematic tuning of its physicochemical properties.

Structural Modification of the Furan Ring System

The furan ring, a cornerstone of the molecule's structure, is amenable to several chemical transformations, including ring-opening and substitution reactions. These modifications can fundamentally alter the molecular architecture, leading to novel compounds.

One significant transformation is the oxidative ring expansion known as the Achmatowicz rearrangement. This reaction converts 2-hydroxymethylfurans into six-membered dihydropyranones, offering a pathway to otherwise difficult-to-obtain heterocyclic systems. chim.it While direct application to this compound requires preliminary functional group manipulation, the principle allows for the transformation of the furan core into a different heterocyclic scaffold. chim.it

The furan ring can also undergo cycloaddition reactions due to its reduced aromaticity compared to other five-membered heterocycles. tuiasi.ro Furthermore, the furan ring can be oxidized under certain conditions. For example, oxidation can lead to the formation of furan-2,5-dicarboxylic acid, a reaction that showcases the ring's susceptibility to cleavage and rearrangement.

Derivatization at the Amino Group

The primary amino group is a key site for derivatization, readily undergoing reactions such as acylation and the formation of Schiff bases (imines). These modifications are crucial for building more complex molecules.

N-Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or carboxylic acids activated with coupling reagents. For instance, furan-2-carboxylic acid can be coupled with amino acid esters using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻). researchgate.net This method can be applied to synthesize N-blocked amides, including those with Boc, Cbz, and Fmoc protecting groups. researchgate.net A similar approach involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid to form an amide linkage. nih.govmdpi.com

Schiff Base Formation: The reaction of the amino group with aldehydes or ketones yields Schiff bases. This reversible reaction, typically catalyzed by a small amount of acid, is a common strategy for creating new C=N bonds. For example, 2-aminothiophene derivatives readily react with various substituted aryl aldehydes in the presence of glacial acetic acid to yield Schiff bases. ajrconline.org This principle is broadly applicable, as demonstrated by the condensation of furan-2-carbaldehyde with amino-thiadiazole derivatives to form the corresponding imines. rdd.edu.iqresearchgate.net

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid group provides another handle for extensive derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying properties like solubility and bioavailability.

Esterification: Esters of this compound can be synthesized under various conditions. The methyl ester, for example, has been prepared and isolated as its hydrobromide salt. epo.org The synthesis of ethyl esters of related furan-containing amino acids involves reacting the corresponding nitro-precursor with an acid catalyst. beilstein-journals.org

Amidation: The formation of amides from the carboxylic acid function is a common and versatile transformation. Coupling reagents such as EDC are frequently employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. This method has been used to synthesize a series of amides from 2-(benzofuran-2-yl)acetic acid with various substituted aminophenols, achieving yields between 63% and 74%. nih.gov Microwave-assisted synthesis in the presence of coupling reagents like DMT/NMM/TsO⁻ or EDC has also proven effective for producing amides from furan-based carboxylic acids. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Coupling Reagent | Solvent | Conditions | Yield (%) | Reference |

| 2-(Benzofuran-2-yl)acetic acid | 4-Aminophenol | Amide | EDC | DCM | Room Temp. | 74.4 | nih.gov |

| 2-(Benzofuran-2-yl)acetic acid | 4-Amino-3-fluorophenol | Amide | EDC | DCM | Room Temp. | 69.2 | nih.gov |

| 2-Furoic acid | Furfurylamine | Amide | DMT/NMM/TsO⁻ | DCM | Microwave | Good | researchgate.net |

| 2-Furoic acid | Furfuryl alcohol | Ester | EDC | DCM | Microwave | Very Good | researchgate.net |

| Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetate | HBr/Acetic Acid | Ester (deprotection) | - | Acetic Acid | Room Temp. | 99 | epo.org |

Incorporation into Hybrid Molecular Scaffolds

The this compound moiety can be integrated into larger, more complex molecular frameworks, often through the formation of heterocyclic rings. This strategy, known as molecular hybridization, aims to combine the structural features of different pharmacophores to create novel compounds.

The 1,3,4-oxadiazole (B1194373) ring is a common feature in medicinal chemistry and can be synthesized from carboxylic acid derivatives. A general approach involves the oxidative cyclization of semicarbazones in the presence of bromine and acetic acid. nih.gov

Derivatives of this compound can be converted into oxadiazole-containing hybrids. For instance, furan-2-carbaldehyde can be used as a starting material to synthesize 5-(furan-2-yl)-1,3,4-oxadiazole structures. pnrjournal.com A multi-step synthesis can involve converting furan-2-carbohydrazide (B108491) into an acid chloride, which is then reacted with other heterocyclic amines to form complex hybrids. jst.go.jpjst.go.jpresearchgate.net In one example, a 2-(2,4-dioxothiazolidin-3-yl)-acetamide was conjugated with a 5-(4-chlorophenyl)- researchgate.netCurrent time information in Bangalore, IN.oxadiazol-2-yl moiety, which was then reacted with furan-2-carbaldehyde to yield the final hybrid molecule with a 59% yield. pensoft.net

Thiazole (B1198619) and thiadiazole rings are also important heterocyclic systems that can be appended to the this compound scaffold.

Thiazole Derivatives: The synthesis of thiazole hybrids often involves the Hantzsch thiazole synthesis or variations thereof. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized by first coupling 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction. nih.govmdpi.com In another approach, a furan-containing chalcone (B49325) analogue was reacted with 4-chlorothiophenol (B41493) to create a thia-Michael adduct, a precursor for further cyclizations. tuiasi.ro Furan-linked pyrazoline-thiazole hybrids have been synthesized by refluxing pyrazoline N-thioamide derivatives with phenacyl bromide in ethanol. acs.org

Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) ring can be formed by cyclizing thiosemicarbazide (B42300) derivatives with acids. Furan-2-carbaldehyde can be reacted with a hydrazino-thiadiazole derivative to form a Schiff base, which is then used as a synthon to build further heterocyclic rings like thiazolidinones. rdd.edu.iqresearchgate.net In a strategy for creating complex hybrids, a furan-containing acid chloride was reacted with an amino-thiadiazole ester to form a furan-thiadiazole conjugate, which was subsequently converted to an oxadiazoline-sugar derivative. jst.go.jpscispace.com

| Starting Material (Furan Source) | Reagent | Heterocyclic Product | Conditions | Yield (%) | Reference |

| Furan-2-carbaldehyde | Semicarbazide, I₂, K₂CO₃ | 2-Amino-5-(furan-2-yl)-1,3,4-oxadiazole | 1,4-Dioxane, 80-85°C | - | pnrjournal.com |

| Furan-2-carbohydrazide derivative | Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate | Furan-Thiadiazole Conjugate | THF | 70 | jst.go.jpscispace.com |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | - | - | nih.govmdpi.com |

| N-[5-(N'-Furan-2-ylmethylene-hydrazino)- researchgate.netCurrent time information in Bangalore, IN.thiadiazol-2-yl]-2-hydroxy-2-phenyl-acetamide | Thioglycolic acid | Thiazolidinone-Thiadiazole-Furan Hybrid | Chloroform, reflux | - | rdd.edu.iq |

| 2-(2,4-Dioxothiazolidin-3-yl)-N-[5-(4-chlorophenyl)- researchgate.netCurrent time information in Bangalore, IN.oxadiazol-2-yl]-acetamide | Furan-2-carbaldehyde | Furan-Thiazolidinone-Oxadiazole Hybrid | - | 59 | pensoft.net |

| 5-(4-Fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 4-Bromophenacyl bromide | Furan-Pyrazoline-Thiazole Hybrid | Ethanol, reflux | - | acs.org |

Triazole Derivatives

The synthesis of triazole derivatives from this compound represents a valuable pathway to novel heterocyclic compounds with potential applications in medicinal chemistry and material science. The inherent reactivity of the amino and carboxylic acid functionalities in the parent molecule allows for its elaboration into the 1,2,4-triazole (B32235) scaffold through several synthetic strategies. These methods typically involve the transformation of the amino acid into key intermediates such as acyl hydrazines or thio-semicarbazides, which then undergo cyclization to form the triazole ring.

One common approach involves the initial conversion of the carboxylic acid moiety of N-protected this compound into an acyl hydrazine (B178648). This can be achieved by esterification of the carboxylic acid followed by reaction with hydrazine hydrate. The resulting acyl hydrazine is a crucial building block for the triazole ring. Subsequent reaction with a one-carbon synthon, such as formic acid or an orthoester, followed by cyclization, can lead to the formation of the 1,2,4-triazole ring. Alternatively, reaction of the acyl hydrazine with an isothiocyanate can yield a thiosemicarbazide intermediate, which upon cyclization under basic conditions, affords a triazole-thiol derivative.

Another synthetic route may involve the direct use of the amino group. For instance, the amino group of this compound ester can be reacted with a reagent that introduces the pre-formed triazole precursor. A modular, three-step procedure has been described for the synthesis of fused Current time information in Bangalore, IN.acs.orgnih.gov-triazoles starting from amino acids. This involves the coupling of an N-protected amino acid with an acyl hydrazine, followed by dehydration to form an oxadiazole, and subsequent thermal or acid-catalyzed rearrangement to the triazole. acs.org While this method leads to fused systems, it highlights the utility of amino acids as chiral synthons for complex triazole structures.

The table below summarizes a selection of representative triazole derivatives that can be conceptually synthesized from this compound, along with their key synthetic intermediates and reported analytical data for analogous structures.

| Derivative Name | Starting Material | Key Intermediate(s) | Reagents and Conditions | Melting Point (°C) | Spectral Data (Analogous Compounds) |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide | Potassium dithiocarbazinate | 1. CS₂, KOH, EtOH2. N₂H₄·H₂O, reflux | 202-203 | ¹H-NMR (DMSO-d₆): δ 5.80 (s, 2H, NH₂), 6.70-7.91 (m, 3H, furan), 13.89 (s, 1H, SH) masterorganicchemistry.com |

| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide | 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide | 1. PhNCS, EtOH, reflux2. NaOH, reflux | Not reported | Not reported |

| {4-[5-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)furan-2-yl]phenyl}acetic acid | [4-(5-Formylfuran-2-yl)phenyl]acetic acid | 4-{5-[(Z)-(2-Carbamothioylhydrazinylidene)methyl]furan-2-yl}phenyl)acetic acid | 1. Thiosemicarbazide, EtOH, H⁺2. Chloro ethyl acetate, NaOAc, Et₃N, reflux | Not reported | The synthesis and characterization of this specific compound have been reported, confirming its structure via various spectroscopic methods. wikipedia.org |

Schiff Base Formation

The formation of Schiff bases, or imines, from this compound is a straightforward and efficient chemical transformation that utilizes the primary amino group of the molecule. This reaction involves the condensation of the amino acid with an aldehyde or a ketone, typically under acid or base catalysis, or with the application of heat. gsconlinepress.com The resulting Schiff bases are characterized by the presence of a C=N double bond, also known as an azomethine group, and are valuable intermediates in organic synthesis, as well as being investigated for their own biological activities. gsconlinepress.comrroij.com

The reaction mechanism for Schiff base formation from an amino acid and an aldehyde commences with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the imine. wikipedia.org The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. core.ac.uk

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of Schiff base derivatives of this compound. The choice of the carbonyl compound can significantly influence the properties of the resulting Schiff base. For example, the use of aromatic aldehydes often leads to more stable, crystalline products due to the conjugation of the imine double bond with the aromatic ring. gsconlinepress.com

The reaction conditions for the synthesis of Schiff bases from amino acids are generally mild. The reaction can be carried out in various solvents, including ethanol, methanol (B129727), or even water, which is considered a green solvent. epo.org Catalysts such as glacial acetic acid or a few drops of a mineral acid are often employed to facilitate the reaction. core.ac.ukresearchgate.net In some instances, the reaction can also be promoted by microwave irradiation or ultrasonic conditions, which can lead to shorter reaction times and higher yields. epo.org

The table below presents a selection of representative Schiff bases that can be synthesized from this compound and various carbonyl compounds, along with typical reaction conditions and yields reported for analogous reactions.

| Schiff Base Derivative | Carbonyl Compound | Reagents and Conditions | Yield (%) | Melting Point (°C) |

| (E)-2-((Furan-2-ylmethylene)amino)propanoic acid | Furan-2-carbaldehyde | Water, grinding | Not specified | Not specified |

| Sodium 4-(((E)-furan-2-ylmethylene)amino)-3-((4-((1-(((E)-furan-2-ylmethylene)amino)-4-sulfonatonaphthalen-2-yl)diazenyl)-[1,1-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonate | Furan-2-carbaldehyde | Glacial acetic acid or DMF | 73-81 | >300 |

| (1-Furan-2-yl-methylene)-[3-(9-{3-[(1-furan-2-ylmethylene)-amino]-propyl}-2,4,8,10-tetraoxa-spiro[5.5]undec-3-yl)-propyl]-amine | Furfural (B47365) | Microwave irradiation, 300 W, 2 min | 92 | 75 |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of Amino-furan-2-yl-acetic acid provides specific information about the chemical environment of each hydrogen atom. The spectrum is characterized by distinct signals for the furan (B31954) ring protons, the α-methine proton, and the protons of the amino and carboxylic acid groups.

The interpretation of the spectrum relies on chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count). In a typical deuterated solvent like DMSO-d₆, the furan protons exhibit a characteristic pattern. The proton at position 5 (H-5) is typically found furthest downfield, appearing as a doublet of doublets due to coupling with H-4 and H-3. The H-3 and H-4 protons also appear as multiplets in the aromatic region. The α-methine proton, adjacent to both the furan ring and the amino acid moiety, appears as a distinct singlet. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are typically broad singlets, and their chemical shifts can vary depending on solvent and concentration. epo.org

Table 1: Representative ¹H NMR Data for an this compound Derivative Data for methyl 2-amino-2-(furan-2-yl)acetate hydrobromide in DMSO-d₆. epo.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | ~8.93 | Singlet (broad) |

| H-5 (furan) | ~7.81 | Doublet of Doublets |

| H-3 (furan) | ~6.69 | Multiplet |

| H-4 (furan) | ~6.57 | Doublet of Doublets |

| α-CH | ~5.61 | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The spectrum shows a signal for the carboxylic acid carbon (C=O) in the range of δ 170-175 ppm. The four carbons of the furan ring have characteristic shifts, with the carbon atom bonded to oxygen (C-5) and the carbon bearing the aminoacetic acid substituent (C-2) appearing at lower field strengths compared to the other two furan carbons (C-3 and C-4). epo.org The α-carbon, attached to the nitrogen atom, typically resonates around δ 50-55 ppm. epo.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C-2 (Furan) | 148 - 152 |

| C-5 (Furan) | 142 - 145 |

| C-4 (Furan) | 110 - 112 |

| C-3 (Furan) | 108 - 110 |

| α-C | 50 - 55 |

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, this would reveal correlations between the furan protons (H-3 with H-4, and H-4 with H-5), confirming their positions relative to one another. mdpi.comuzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It provides an unambiguous link between the proton and carbon skeletons of the molecule, for instance, correlating the signal for the α-proton to the signal for the α-carbon. researchgate.nethmdb.ca

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₆H₇NO₃. nih.gov The theoretical monoisotopic mass can be calculated with high precision and compared to the experimental value obtained from an HRMS instrument (e.g., ESI-TOF). mdpi.com A close match between the theoretical and experimental mass confirms the elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | nih.gov |

| Theoretical Monoisotopic Mass | 141.04259 Da | nih.gov |

| Experimental Mass | Confirmed by matching theoretical mass |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing these fragments provides clues that help to confirm the molecular structure. For this compound, the fragmentation pattern would be expected to show losses of functional groups characteristic of amino acids and furan compounds. libretexts.org

Key fragmentation pathways include:

Loss of the carboxyl group: A prominent peak corresponding to the loss of the COOH group (a mass loss of 45 Da) is expected, resulting from the cleavage of the bond between the α-carbon and the carboxylic carbon. libretexts.org

Alpha-cleavage: Cleavage of the bond between the α-carbon and the furan ring is another likely fragmentation pathway, characteristic of α-amino acids.

Decarboxylation followed by loss of HCN: The furan ring itself can undergo fragmentation, often after initial losses from the amino acid side chain.

The resulting mass spectrum, with its unique molecular ion peak and pattern of fragment ions, serves as a molecular fingerprint, corroborating the structure elucidated by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of the molecule's bonds. By analyzing the IR spectrum, researchers can confirm the presence of key functional groups.

The characteristic absorption bands for "this compound" are anticipated to include:

N-H Stretching: The primary amine group (-NH2) will typically exhibit two stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: The carboxylic acid carbonyl group (C=O) will show a strong absorption band, usually in the range of 1700-1725 cm⁻¹.

C-O Stretching: The furan ring's ether linkage and the carboxylic acid C-O bond will produce stretching vibrations in the 1000-1300 cm⁻¹ region.

O-H Stretching: The hydroxyl group of the carboxylic acid will display a broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching bands.

Furan Ring Vibrations: The furan ring itself will have characteristic C-H and C=C stretching and bending vibrations.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Carboxylic Acid | O-H Stretch (broad) | 2500-3300 |

| Furan Ring / Carboxylic Acid | C-O Stretch | 1000-1300 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for determining the purity of "this compound" and for its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". Method development involves optimizing several parameters to achieve efficient separation. The progress of reactions involving this compound can be monitored using standard HPLC methods. google.com

Key parameters for an HPLC method include:

Stationary Phase: A C18 reversed-phase column is commonly employed for the separation of polar organic molecules.

Mobile Phase: A mixture of an aqueous buffer (e.g., with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.

Detector: A UV detector is suitable for "this compound" due to the presence of the furan ring, which absorbs UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful analytical tool, offering both separation and mass identification. This is particularly useful for confirming the identity of the target compound and for characterizing any impurities.

In a typical LC-MS analysis of a derivative of "this compound", a system such as a Thermo Scientific LCQ LC/MS has been utilized. google.com The chromatographic separation might be performed on a Kinetex C18 column with a gradient elution of acetonitrile in water containing a formic acid modifier. google.com This setup allows for the separation of the compound from the reaction mixture, followed by its ionization and mass analysis, providing a mass-to-charge ratio that confirms its molecular weight.

Table 2: Example LC-MS Method Parameters

| Parameter | Specification |

| LC System | Thermo Scientific LCQ LC/MS or equivalent |

| Column | Kinetex 2.6u C18 100 A, 5x30 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Gradient elution from 2% B to 98% B |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. While specific UPLC methods for "this compound" are not detailed in the provided search results, the principles of method development would be similar to HPLC but adapted for the higher pressures and faster flow rates of a UPLC system. The benefits of UPLC would be particularly advantageous for high-throughput screening or when analyzing complex samples containing trace amounts of the compound.

Biochemical and Biological Activity Investigations

Fundamental Biochemical Roles and Interactions

Characterization as a Non-Proteinogenic Amino Acid

Amino-furan-2-yl-acetic acid is classified as a non-proteinogenic amino acid. This designation stems from the fact that it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for the synthesis of proteins during translation. wikipedia.org While over 140 non-proteinogenic amino acids have been identified in various natural sources, many others are the result of laboratory synthesis. wikipedia.org

The structure of this compound, featuring a furan (B31954) ring attached to the alpha-carbon of the amino acid, distinguishes it from the standard protein-building blocks. Non-proteinogenic amino acids like this compound are of significant interest in biochemistry and medicinal chemistry. They can serve as intermediates in metabolic pathways, act as signaling molecules, or be incorporated into larger molecules like non-ribosomal peptides, which often exhibit potent biological activities. nih.gov The synthesis of such unnatural amino acids can be achieved through various chemical modifications of their native counterparts, including side chain substitutions and isosteric replacements. wikipedia.org

Potential as a Neurotransmitter Precursor or Modulator

The role of amino acids as neurotransmitters is well-established in the central nervous system, with molecules like glutamate and GABA serving as the primary excitatory and inhibitory messengers, respectively. nih.govtmc.edu Many neurotransmitters are synthesized from simple and abundant precursors, including amino acids. nih.gov

While there is currently a lack of direct scientific evidence specifically investigating the role of this compound as a neurotransmitter precursor or modulator, its structural similarity to other neuroactive amino acids suggests a potential for interaction with neuronal systems. The furan moiety introduces unique electronic and steric properties that could influence its binding to receptors or enzymes involved in neurotransmission. Further research is required to explore whether this compound can cross the blood-brain barrier and interact with neuronal targets. The study of non-proteinogenic amino acids in neuroscience is an expanding field, and compounds like this warrant investigation for their potential neuroactive properties.

Role in Cyclopeptide Biosynthesis Pathways

Cyclic peptides are a diverse class of molecules often produced by microorganisms and are known for a wide range of biological activities, including antimicrobial and antitumor effects. mdpi.com Many of these cyclopeptides are synthesized non-ribosomally by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids, D-amino acids, and other unusual building blocks into the growing peptide chain. nih.govnih.gov

The biosynthesis of cyclopeptides often involves the activation of constituent amino acids as adenylates on the enzyme template, followed by their sequential addition and eventual cyclization. nih.gov While specific studies detailing the incorporation of this compound into cyclopeptides via NRPS pathways are not yet available, the structural diversity of known cyclic peptides suggests that furan-containing amino acids could be potential substrates for these enzymatic machineries. mdpi.comresearchgate.net The presence of the furan ring could confer unique conformational properties and biological activities to the resulting cyclopeptide. Further investigation into the substrate specificity of various NRPSs is needed to determine if this compound can be utilized in the biosynthesis of novel cyclic peptides.

Mechanisms against Oxidative Stress and Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. nih.gov Antioxidants can mitigate oxidative damage by scavenging free radicals. The antioxidant potential of various heterocyclic compounds, including those containing furan and thiazole (B1198619) moieties, has been a subject of interest. pensoft.net

Derivatives of furan have demonstrated the ability to act as antioxidants. The proposed mechanism for this activity often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The electronic properties of the furan ring can influence its radical scavenging capacity. Studies on various furan-containing compounds have shown that their antioxidant activity can be evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov For instance, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have exhibited antioxidant activity comparable to or even higher than that of ascorbic acid. nih.gov Although direct studies on the antioxidant potential of this compound are limited, the presence of the furan ring suggests that it and its derivatives may possess the ability to counteract oxidative stress.

Pharmacological Research and Therapeutic Explorations of this compound and its Derivatives

Antimicrobial Efficacy Studies

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Furan-containing compounds have been investigated for their potential antibacterial and antifungal activities. researchgate.net Research has shown that derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol exhibit moderate antimicrobial activity against a range of bacteria. zsmu.edu.uascispace.com

In one study, the antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives was evaluated against standard test strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.uascispace.com The results indicated that all tested compounds displayed moderate activity, with S. aureus being the most sensitive strain. zsmu.edu.ua The introduction of certain alkyl groups to the ester structure of 2-((5-(furan-2-yl)-4-amino-1,2,4-triazole-3-yl)-thio)acetic acid was found to significantly increase its activity against S. aureus. zsmu.edu.uascispace.com Another study investigated a broader range of furan-containing 1,2,4-triazole (B32235) derivatives and found them to have a positive antibacterial effect on various cryogenic strains of Enterobacteriaceae, Pseudomonadaceae, and Staphylococcaceae, among others. archivepp.comarchivepp.com

| Derivative | Test Strain | Activity |

|---|---|---|

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | Moderate |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Escherichia coli ATCC 25922 | Moderate |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Pseudomonas aeruginosa ATCC 27853 | Moderate |

| 2-((5-(furan-2-yl)-4-amino-1,2,4-triazole-3-yl)-thio)acetic acid esters with isopropyl and isobutyl radicals | Staphylococcus aureus ATCC 25923 | Sharp increase in activity |

| 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | Various cryogenic strains | Positive antibacterial effect |

These findings suggest that the furan moiety, when incorporated into various heterocyclic structures, can contribute to antimicrobial activity. Further research is warranted to synthesize and evaluate the antimicrobial efficacy of direct derivatives of this compound.

Antibacterial Activity Profiles

Derivatives of furan have been a subject of interest for their potential as antibacterial agents. Studies have explored the efficacy of various substituted furan molecules against a range of pathogenic bacteria.

One area of investigation has been on derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol, which includes esters of 2-((5-(furan-2-yl)-4-amino-1,2,4-triazole-3-yl)thio)acetic acid. Research on these compounds has demonstrated moderate antibacterial activity. The introduction of certain alkyl groups, such as isopropyl and isobutyl radicals, into the ester structure has been shown to significantly increase the activity against Staphylococcus aureus ATCC 25923 zsmu.edu.ua. The antibacterial screening of these derivatives was conducted against Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria, with S. aureus being the most sensitive strain zsmu.edu.ua.

Another class of furan derivatives, 3-aryl-3-(furan-2-yl)propanoic acids, has also been evaluated for antibacterial properties. These compounds have shown the ability to suppress the growth of both Escherichia coli and Staphylococcus aureus mdpi.com. The minimum inhibitory concentration (MIC) for most of the tested compounds against S. aureus was found to be 128 µg/mL.

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial potential. Certain derivatives within this class have exhibited notable activity against E. coli and S. aureus mdpi.com.

Antibacterial Activity of Furan Derivatives

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-((5-(furan-2-yl)-4-amino-1,2,4-triazole-3-yl)thio)acetic acid esters | Staphylococcus aureus ATCC 25923 | Increased activity with isopropyl and isobutyl ester groups | zsmu.edu.ua |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Growth suppression observed | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Escherichia coli | Inhibition Zone: 10.5 mm, MIC: 280 µg/mL (for compound 4b) | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus | Inhibition Zone: 13 mm, MIC: 265 µg/mL (for compound 4a) | mdpi.com |

Antifungal Activity Profiles

In addition to their antibacterial properties, furan derivatives have demonstrated promising antifungal activity. The structural diversity of these compounds allows for a broad range of interactions with fungal pathogens.

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL mdpi.com. This suggests that the furan scaffold is a viable starting point for the development of new antifungal agents.

Carbamothioyl-furan-2-carboxamide derivatives have also been investigated for their antifungal effects. These compounds have shown significant activity against fungal strains such as Fusarium bracchygibossum and Aspergillus niger. For instance, certain derivatives exhibited potent activity against these fungi with MIC values ranging from 122.1 to 186 µg/mL mdpi.com.

Antifungal Activity of Furan Derivatives

| Compound Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Fusarium bracchygibossum | MIC: 122.1-186 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Aspergillus niger | MIC: 122.1-186 µg/mL | mdpi.com |

Mechanisms of Cell Wall Synthesis Inhibition

The bacterial cell wall is a crucial target for many antibiotics. Some studies suggest that furan derivatives may exert their antibacterial effects by interfering with the synthesis of this essential structure. It has been proposed that furan derivatives can disrupt bacterial cell wall synthesis ncsu.edu. More specifically, compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) have been shown to inhibit RNA and protein synthesis within the bacterial cell wall researchgate.net.

However, the exact mechanism is not universally applicable to all furan-containing compounds. For example, the synthetic nitrovinylfuran antibiotic, Furvina®, was found to primarily inhibit protein synthesis by targeting the small ribosomal subunit, with a lesser effect on cell wall synthesis nih.gov. This indicates that the mechanism of action can vary significantly based on the specific chemical structure of the furan derivative. One study on a furan-based compound showed modest activity against S. aureus with a MIC of 32 µg/mL and suggested it may act as an ATP-competitive inhibitor of an enzyme involved in peptidoglycan synthesis peerj.com.

Anticancer and Cytotoxic Activity Assessments in Cell Lines

The potential of furan derivatives as anticancer agents has been an active area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.

Inhibition of Cancer Cell Proliferation

Various furan-containing compounds have been shown to inhibit the proliferation of cancer cells. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer activity against human liver carcinoma (HepG2), hepatocellular carcinoma (Huh-7), and breast cancer (MCF-7) cell lines mdpi.com. One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL mdpi.com. Other compounds in the series also showed significant activity against HepG2 cells, with cell viabilities ranging from 35.01% to 39.22% mdpi.com.

Another study on new ((furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives reported significant anticancer activities against the HepG-2 liver cancer cell line jst.go.jpscispace.comresearchgate.net. Three compounds, in particular, exhibited high activity with IC50 values of 5.5 ± 1.2, 7.29 ± 1.5, and 4.2 ± 1.2 µM, which are comparable to the positive control, Doxorubicin® scispace.comresearchgate.net.

Furthermore, furan-ring fused chalcones have been synthesized and evaluated for their antiproliferative activity. One such compound, 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone, showed the most potent activity against HL60 promyelocytic leukemia cells with an IC50 of 12.3 μM iiarjournals.org.

Inhibition of Cancer Cell Proliferation by Furan Derivatives

| Compound Class/Name | Cancer Cell Line | Activity (IC50 / % Viability) | Reference |

|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% viability at 20 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives (4a, 4b, 4c) | HepG2 (Liver) | 35.01% - 39.22% viability | mdpi.com |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative 3 | HepG-2 (Liver) | IC50: 5.5 ± 1.2 µM | scispace.comresearchgate.net |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative 12 | HepG-2 (Liver) | IC50: 7.29 ± 1.5 µM | scispace.comresearchgate.net |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative 14 | HepG-2 (Liver) | IC50: 4.2 ± 1.2 µM | scispace.comresearchgate.net |

| 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone | HL60 (Promyelocytic Leukemia) | IC50: 12.3 µM | iiarjournals.org |

Induction of Apoptosis Mechanisms

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have indicated that furan derivatives can trigger apoptotic pathways in cancer cells.

One study on a novel furan chalcone (B49325), [(E)‐1‐(4‐fluorophenyl)‐3‐(furan‐2‐yl) prop‐2‐en‐1‐one], found that it induced mitochondrial-mediated apoptosis in MCF-7 breast cancer cells. This was evidenced by nuclear fragmentation, blebbing, and condensation observed through AO/EB and DAPI staining, as well as a decrease in the red-to-green intensity ratio of JC-1 stained cells, indicating a loss of mitochondrial membrane potential researchgate.net.

Similarly, research on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives demonstrated their ability to induce apoptosis. The most promising compound in this series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, induced apoptosis in HL-60 and U937 leukemia cell lines in a concentration-dependent manner nih.gov. The mechanism was found to involve the activation of caspases-3, -8, and -9, and was associated with the release of cytochrome c from the mitochondria nih.gov.

Further evidence for the pro-apoptotic effects of furan compounds comes from a study on the cytotoxicity of furan in cultured mouse Leydig cells. This study showed that furan exposure increased the number of apoptotic cells and altered the expression of apoptosis-related genes, including an increase in Casp3 and a decrease in Bcl2 nih.gov.

Anti-inflammatory and Analgesic Effects

Furan derivatives have also been investigated for their potential to alleviate inflammation and pain. A series of acetylenic furan derivatives have been synthesized and shown to possess good anti-inflammatory activity in the carrageenin-induced rat paw edema assay researchgate.net.

In a study of novel 2-furanone derivatives, several compounds were tested for their anti-inflammatory potential. The majority of these derivatives exhibited significant to high activities, with three pyridazinone derivatives being the most promising anti-inflammatory agents with dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), along with high inhibition of tumor necrosis factor-α (TNF-α) nih.gov.

While direct studies on the analgesic properties of this compound are not available, research on related furan derivatives suggests potential in this area. The anti-inflammatory effects observed for some furan derivatives, such as the inhibition of COX enzymes, are often linked to analgesic properties, as these enzymes are key mediators of pain and inflammation.

An article focusing solely on the biochemical and biological activity of "this compound" cannot be generated as requested.

Extensive searches for scientific literature and research data specific to "this compound" did not yield sufficient information to thoroughly and accurately populate the sections and subsections outlined in the prompt. The available research focuses on the broader class of furan derivatives, and it would be scientifically inaccurate to attribute the findings from studies on different furan-containing molecules directly to "this compound."

To maintain scientific integrity and adhere strictly to the provided instructions, which require focusing solely on the specified compound, the generation of the requested article is not possible at this time due to the lack of specific, published research on its activity in the following areas:

Modulation of Inflammatory Mediators (e.g., COX, LOX)

Nociceptive Pathway Modulation

Anticonvulsant Properties and Neurological Impact

Antitubercular Activity Research

Xanthine Oxidase Inhibition

Cholinesterase Enzyme Modulation

Fulfilling the request would necessitate speculation and the extrapolation of data from related but distinct compounds, which would violate the core requirements of accuracy and strict focus. Further research is required on the specific biological activities of this compound before a comprehensive and scientifically valid article can be written.

Enzyme Inhibition Studies

Enoyl-ACP Reductase Inhibition

Currently, there is no publicly available scientific literature that has investigated or reported on the inhibitory activity of this compound against enoyl-ACP reductase (FabI). Enoyl-ACP reductase is a crucial enzyme in the fatty acid biosynthesis pathway in many organisms, making it a target for antimicrobial drug development. While furan-containing compounds, in general, are recognized for their diverse biological activities and potential as enzyme inhibitors, specific research on this compound's effect on this particular enzyme has not been documented in the searched scientific databases.

The electron-rich nature and aromaticity of the furan ring are known to facilitate interactions with biological targets such as enzymes. However, without experimental data, any potential inhibitory activity of this compound on enoyl-ACP reductase remains speculative. Structure-activity relationship (SAR) studies on related furan derivatives might offer insights, but no such studies directly applicable to this compound and enzyme were found.

Data Table: Enoyl-ACP Reductase Inhibition by this compound

| Compound | Target Enzyme | Organism | Inhibition Data (e.g., IC₅₀, Kᵢ) | Research Findings |

| This compound | Enoyl-ACP Reductase | Not Applicable | No data available | No studies found |

Other Metabolic Enzyme Interactions

Similarly, a thorough review of scientific literature did not yield any studies focused on the interactions of this compound with other metabolic enzymes. The broad biological activities of furan derivatives suggest that they could potentially interact with various enzymes involved in metabolic pathways. For instance, some furan derivatives have been investigated for their effects on enzymes involved in inflammation or microbial metabolism.

However, specific research to screen, identify, and characterize the interactions of this compound with other metabolic enzymes is absent from the available literature. Therefore, no detailed research findings or data on its mechanism of action, inhibitory concentrations, or the specific metabolic pathways it might affect can be provided at this time.

Data Table: Other Metabolic Enzyme Interactions of this compound

| Compound | Enzyme Class/Name | Metabolic Pathway | Nature of Interaction | Research Findings |

| This compound | Not specified | Not specified | No data available | No studies found |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Stereochemistry on Biological Interactions

The spatial arrangement of atoms in Amino-furan-2-yl-acetic acid is a critical determinant of its biological activity. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (S)-Amino-furan-2-yl-acetic acid and (R)-Amino-furan-2-yl-acetic acid. This stereoisomerism plays a pivotal role in its interaction with biological targets such as enzymes and receptors, which are themselves chiral. mdpi.comnih.gov

Biological systems often exhibit a high degree of stereoselectivity, meaning one enantiomer may display significantly higher potency or a different pharmacological profile than the other. nih.gov This is because the precise three-dimensional fit between a molecule and its binding site is essential for initiating a biological response. For amino acid derivatives, the L-amino acid (S-configuration) is typically the biologically active form, as it is the natural stereoisomer recognized by transport systems and enzymes. nih.gov For instance, the uptake of certain amino acid-based drugs is mediated by L-amino acid transport systems, making the (S)-isomer significantly more effective. nih.gov

The differential activity of stereoisomers can be illustrated by considering their interaction with a hypothetical enzyme active site.

Table 1: Hypothetical Interaction of this compound Enantiomers with a Chiral Receptor

| Enantiomer | Key Interactions with Receptor | Predicted Biological Activity |

|---|---|---|

| (S)-Isomer | Optimal 3-point binding (e.g., hydrogen bond with amino group, ionic bond with carboxyl group, hydrophobic interaction with furan (B31954) ring) | High |

This principle underscores the importance of asymmetric synthesis to produce enantiomerically pure compounds for therapeutic applications, maximizing efficacy and minimizing potential off-target effects from the less active enantiomer. nih.gov

Impact of Furan Ring Substitution Patterns on Activity

Modifications to the furan ring of this compound can profoundly influence its biological activity by altering its electronic and steric properties. The furan ring is an electron-rich aromatic system that can engage in various interactions with biological targets. ijabbr.com The position and nature of substituents can modulate this reactivity and affect properties like binding affinity, metabolic stability, and bioavailability. ijabbr.comnih.gov

Electrophilic substitution reactions on the furan ring typically occur at the 5-position, as it is the most reactive site. ijabbr.com Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at this or other positions can fine-tune the molecule's activity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) can decrease the electron density of the furan ring. This can impact the ring's interaction with electron-rich pockets in a receptor and may also influence its metabolic stability. researchgate.net

Electron-Donating Groups (EDGs): Groups like alkyl or methoxy (B1213986) (-OCH3) can increase the electron density, potentially enhancing π-π stacking interactions with aromatic residues in a binding site.

Halogens: Substituents like bromine or chlorine can alter lipophilicity, which affects the molecule's ability to cross cell membranes. They can also participate in halogen bonding, a specific type of non-covalent interaction.

Table 2: Influence of Furan Ring Substituents on Hypothetical Antibacterial Activity

| Substituent at C5-position | Electronic Effect | Lipophilicity (LogP) | Expected Impact on Activity |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline | Baseline activity |

| -NO2 | Strong EWG | Increased | May alter target interaction; potential for improved metabolic stability |

| -CH3 | Weak EDG | Increased | May enhance hydrophobic interactions |

Research on furan derivatives has shown that even slight changes in the substitution pattern can lead to significant differences in biological effects, highlighting the importance of exploring a wide range of substituents during drug development. semanticscholar.org

Role of Substituents at the Alpha-Carbon and Amino Nitrogen

The alpha-carbon and the amino nitrogen of this compound are key functional centers that can be modified to modulate activity. These positions are directly involved in the characteristic interactions of amino acids. uomus.edu.iq

Alpha-Carbon: The alpha-carbon is the chiral center of the molecule. Introducing substituents at this position, other than hydrogen, creates a quaternary alpha-amino acid. This modification can impose conformational constraints on the molecule, locking it into a specific shape that might be more favorable for binding to a target. Such constraints can also increase resistance to enzymatic degradation by peptidases. acs.org

Amino Nitrogen: The primary amino group (-NH2) is crucial for forming hydrogen bonds and salt bridges with biological targets. N-alkylation (e.g., forming -NHCH3) or N-acylation (e.g., forming -NHC(O)CH3) can alter the hydrogen bonding capacity and basicity of the nitrogen atom. While these changes might disrupt essential binding interactions, they can also improve properties like membrane permeability.

Table 3: Effect of Alpha-Carbon and Amino Nitrogen Substitution on Receptor Binding

| Modification | Structural Effect | Potential Consequence for Biological Activity |

|---|---|---|

| Alpha-methylation | Creates a quaternary center; increases steric bulk | Enhanced metabolic stability; may improve or hinder receptor fit |

| N-methylation | Converts primary amine to secondary amine | Reduced hydrogen bond donating capacity; increased lipophilicity |

The interplay between these groups is crucial; for example, modifications that enhance lipophilicity must be balanced to maintain sufficient water solubility for systemic distribution.

Comparative Analysis with Heterocyclic Analogues (e.g., Thiophene (B33073) Derivatives)

Replacing the furan ring with other five-membered heterocyclic rings, such as thiophene, is a common strategy in medicinal chemistry known as bioisosteric replacement. Furan and thiophene share similarities in size and shape but differ in their electronic properties, which can lead to different biological profiles. slideshare.net

The order of aromaticity for these heterocycles is generally considered to be Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sa Furan is the least aromatic in this series because the high electronegativity of the oxygen atom holds its lone pair electrons more tightly, making them less available for delocalization into the aromatic system. ksu.edu.saquora.com

Table 4: Comparison of Furan and Thiophene Analogues

| Property | Furan Analogue | Thiophene Analogue | Implication for Biological Activity |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | Sulfur is less electronegative and more polarizable than oxygen. |

| Aromaticity | Lower | Higher | Thiophene is more chemically stable and less prone to certain metabolic pathways (e.g., ring opening). ksu.edu.sa |

| Hydrogen Bonding | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a very weak hydrogen bond acceptor. | Can lead to different binding modes with the target protein. |

| Reactivity | More reactive in electrophilic substitutions and Diels-Alder reactions. ksu.edu.sa | Less reactive than furan. ksu.edu.sa | Differences in synthetic accessibility and potential for metabolic reactions. |

The higher aromaticity and stability of the thiophene ring can make thiophene-based analogues more metabolically robust than their furan counterparts. However, the ability of the furan oxygen to act as a hydrogen bond acceptor might be a crucial interaction for biological activity at a specific target, making the furan derivative more potent in some cases. slideshare.net This comparative analysis is essential for understanding the specific role of the heteroatom and for designing analogues with improved properties. researchgate.netnih.gov

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For this compound derivatives, a typical pharmacophore model might include features such as:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor or negatively ionizable feature (the carboxyl group).

An aromatic/hydrophobic feature (the furan ring).

Once a pharmacophore model is established, it can guide lead optimization efforts. This involves systematically modifying the lead compound (this compound) to improve its potency, selectivity, and pharmacokinetic properties.

Table 5: Lead Optimization Strategies Based on Pharmacophore Features

| Pharmacophoric Feature | Optimization Strategy | Rationale |

|---|---|---|

| Aromatic Ring | Substitute the furan ring with other heterocycles (e.g., thiophene, pyridine). Add substituents to the ring. | To improve metabolic stability, modulate lipophilicity, and explore additional binding interactions. |

| Hydrogen Bond Donor (Amino Group) | N-alkylation, N-acylation, or conversion to a guanidinium (B1211019) group. | To fine-tune hydrogen bonding potential, alter basicity, and improve membrane permeability. |

| Negatively Ionizable (Carboxyl Group) | Esterification or conversion to a bioisostere like a tetrazole. | To improve oral bioavailability by masking the charge, which can hinder cell membrane passage. |

| Molecular Scaffold | Introduce conformational constraints (e.g., alpha-substitution). | To lock the molecule in an active conformation and increase metabolic stability. |

These strategies, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies like CoMFA and CoMSIA, allow for the rational design of new analogues with enhanced therapeutic potential. nih.gov The ultimate goal is to develop a compound with an optimal balance of potency, selectivity, and drug-like properties.

Mechanistic Investigations at the Molecular and Cellular Levels

Identification and Characterization of Molecular Targets

There is no specific information available in the scientific literature detailing the molecular targets of Amino-furan-2-yl-acetic acid. Research has not yet been published that identifies or characterizes its binding to specific receptors, enzymes, or nucleic acids.

Receptor Binding Affinity and Selectivity

No studies reporting the receptor binding affinity or selectivity profile for this compound could be identified. While more complex molecules containing a furan-2-yl moiety have been developed as selective receptor antagonists, such as antagonists for the A2a adenosine (B11128) receptor, this data is specific to the larger, more complex molecule and cannot be extrapolated to this compound itself. tuni.finih.gov

Nucleic Acid Binding Studies

No studies on the binding of this compound to DNA or RNA have been found in the available literature. The metabolic activation of some furan (B31954) derivatives, like 2-methylfuran, can lead to reactive intermediates that are capable of forming adducts with DNA. nih.gov However, there is no evidence to suggest that this compound itself directly interacts with or binds to nucleic acids.

Elucidation of Signaling Pathway Modulation

Research detailing the modulation of any cellular signaling pathways by this compound is currently unavailable. While some furan-containing natural products have been shown to modify signaling pathways like MAPK and PPAR-ɣ, there are no specific findings for this compound. nih.gov Similarly, complex derivatives have been shown to block pathways such as the A2AAR signaling pathway, but this is not directly relevant to the parent compound. tuni.fi

Cellular Uptake and Intracellular Distribution Studies

Specific studies on the cellular uptake mechanisms and intracellular distribution of this compound have not been reported. As an amino acid derivative, it is plausible that its uptake could be mediated by amino acid transporters, which are known to facilitate the cellular entry of various amino acid-based molecules. mdpi.com However, without experimental data, this remains speculative.

Impact on Gene Expression and Protein Synthesis

There is no information available regarding the impact of this compound on gene expression or protein synthesis.

Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated. The information presented reflects the current state of published scientific literature, which has not yet detailed the specific molecular and cellular interactions of this particular compound.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. digitaloceanspaces.com For furan (B31954) derivatives, these methods are used to optimize the molecular geometry to its lowest energy state and to calculate a variety of molecular descriptors that govern the molecule's behavior. digitaloceanspaces.comresearchgate.net

The electronic properties of Amino-furan-2-yl-acetic acid, such as the distribution of electron density, can be mapped to understand regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for Furan Derivatives

This table presents typical data obtained from quantum chemical calculations for furan-containing compounds. The values are representative and not specific to this compound pending dedicated studies.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.1 Debye |

| Hydration Energy | Energy released when one mole of an ion is dissolved in water | -9.8 kcal/mol |

These calculated parameters are invaluable for predicting how this compound might behave in chemical reactions and biological systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ijper.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. For furan derivatives, docking studies have been employed to explore their binding modes with various biological targets, including enzymes and receptors involved in cancer and microbial infections. ijpsr.comnih.govnih.gov

In the case of this compound, docking simulations could be used to investigate its potential interaction with targets like Toll-like receptors (TLRs), as patents have mentioned related derivatives in this context. google.comgoogle.com The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. ijper.org The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-receptor complex. ijper.org

Table 2: Representative Molecular Docking Results for a Furan Derivative with a Hypothetical Protein Target

This table illustrates the type of output generated from a molecular docking simulation. The target and values are for demonstrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding. More negative values indicate stronger binding. |

| Interacting Residues | TYR 146, PHE 94 | Amino acid residues in the protein's active site that form key interactions with the ligand. ijper.org |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the receptor. |

| Hydrophobic Interactions | 5 | Number of non-polar interactions contributing to binding stability. |

These simulations can efficiently screen large libraries of compounds and prioritize molecules for further experimental testing.

Molecular Dynamics Simulations for Conformational Stability and Binding Mode

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target.

For flexible molecules such as furan derivatives, conformational analysis is crucial as the three-dimensional shape of the molecule dictates its biological activity. researchgate.netsci-hub.st MD simulations can explore the different conformations the molecule can adopt in a solvent environment and identify the most stable forms. When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose, revealing how the ligand and protein adjust to each other over time and providing a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, a QSAR model can be built to predict the activity of new, untested molecules. nih.gov

For furan derivatives, QSAR studies have been successfully applied to model and predict activities such as antimicrobial and anticancer effects. nih.govtandfonline.com The process involves calculating a wide range of descriptors (e.g., electronic, steric, and lipophilic properties) for a set of furan compounds with known biological activities. nih.gov Statistical methods, such as multiple linear regression, are then used to create a mathematical equation linking these descriptors to the observed activity. digitaloceanspaces.comnih.gov

A potential QSAR model for this compound and its analogues might take the form:

Biological Activity (log 1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

Such models are valuable for designing new derivatives of this compound with potentially enhanced biological efficacy.

In Silico Prediction of Biological Activities

In silico prediction encompasses a broad range of computational methods used to forecast the biological activities and properties of a molecule before it is synthesized or tested in a lab. This approach leverages the vast amount of existing biological and chemical data to make predictions. For a novel or understudied compound like this compound, these methods can provide initial hypotheses about its potential therapeutic applications.

Various software and web-based platforms can predict a molecule's likely biological targets by comparing its structure to libraries of known active compounds. Other tools can predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for a compound's potential development as a drug. The diverse pharmacological activities reported for the furan scaffold—including antibacterial, antiviral, anti-inflammatory, and antitumor properties—suggest that in silico screening of this compound against a panel of relevant targets could be a fruitful endeavor. mdpi.comwisdomlib.orgutripoli.edu.ly

Biosynthesis and Metabolic Pathways

Natural Occurrence and Biosynthetic Origin of Furan-Containing Amino Acids

Furan-containing compounds are widespread in nature, found in plants, fungi, and bacteria. mdpi.comnih.gov They can originate from the metabolic pathways of carbohydrates. mdpi.com For instance, certain furan (B31954) fatty acids are produced by bacteria. glbrc.org While the direct natural occurrence of Amino-furan-2-yl-acetic acid is not extensively documented, related furan derivatives have been identified in various natural sources. For example, 5-(Hydroxymethyl)furan-2-carboxylic acid, also known as Sumiki's acid, is produced by several fungi, including Aspergillus spp. and Gibberella fujikuroi, and has been detected as a human metabolite. nih.gov The biosynthesis of the furan ring itself is often linked to the transformation of sugars. mdpi.com

Enzymatic Pathways in Microbial and Plant Systems